1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione is a heterocyclic compound characterized by the fusion of pyrrole and pyran rings. This compound features significant structural complexity due to the presence of multiple functional groups and a unique bicyclic system. It is part of a larger class of compounds known for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, which are well-documented in scientific literature. Its relevance in research stems from its unique structural properties and the potential for diverse applications in organic synthesis and pharmaceuticals.
1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione is classified as a heterocyclic compound, specifically a pyrrole derivative. Its classification is significant for understanding its reactivity and potential applications in synthetic organic chemistry.
The synthesis of 1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione can be achieved through several methods:
The synthesis often requires specific catalysts and solvents to optimize yield and purity. Reaction conditions such as temperature and time are critical; for instance, moderate temperatures are generally employed to facilitate cyclization without decomposing sensitive intermediates.
The molecular formula for 1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione is C10H9N2O3. The structure consists of:
This combination leads to a bicyclic system that imparts unique chemical properties.
The compound's molecular weight is approximately 191.19 g/mol. Its structural features contribute to its reactivity and interaction with biological systems.
1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione participates in several types of chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The choice of solvent can significantly influence the outcome of these reactions.
The mechanism of action for 1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione involves its interaction with specific biological targets:
These interactions lead to various biological effects that are currently being explored in medicinal chemistry.
1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione typically exhibits:
The compound's chemical properties include:
1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione has several applications in scientific research:
Heterocyclic compounds constitute over 60% of clinically approved drugs, with fused polycyclic systems offering exceptional structural diversity for modulating biological activity. Among these, pyrano-pyrrole hybrids—characterized by fused oxygen- and nitrogen-containing rings—represent a privileged scaffold in medicinal chemistry and materials science. These systems combine the electronic properties of oxygen-containing pyrans with the hydrogen-bonding capabilities of pyrroles, enabling precise interactions with biological targets and organic semiconductors. Their constrained bicyclic frameworks reduce conformational flexibility, enhancing target selectivity and solid-state packing efficiency. 1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione exemplifies this class, showcasing how strategic substitutions unlock specialized functionalities.
Fused pyrano-pyrrole architectures are indispensable in developing kinase inhibitors, antimicrobials, and optoelectronic materials. Their π-conjugated systems facilitate electron transport in organic light-emitting diodes (OLEDs), while the lactone moieties enable hydrogen bonding to biological targets. Notably, pyranonigrin A—a natural product containing the pyrano[4,3-b]pyrrole core—exhibits potent antioxidative activity by suppressing adhesion molecule expression in inflammatory pathways [10]. Similarly, synthetic chromeno[2,3-c]pyrrole-3,9-diones demonstrate glucokinase-activating properties relevant to diabetes therapeutics [10]. The structural plasticity of these systems permits extensive derivatization at multiple positions, enabling the tuning of electronic properties or binding affinities. Recent advances in multicomponent reactions (e.g., ionic liquid-assisted cyclizations) have streamlined access to complex variants, supporting high-throughput exploration of their pharmacophores and structure-activity relationships [7] [10].
Table 1: Bioactive Pyrano-Pyrrole Natural Products and Synthetic Analogues
Compound Name | Biological Activity | Structural Feature |
---|---|---|
Pyranonigrin A | Antioxidant; inhibits blood adhesion molecules | Unsubstituted pyrano[4,3-b]pyrrole core |
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione | Glucokinase activator | Benzene-fused pyrano-pyrrole dione |
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Anticancer (in silico) | Pyrazole-annulated pyrrolidone |
This compound (CAS# 86814-97-3) features a fully saturated bicyclic system with lactone carbonyls at C-4 and C-6, conferring planar rigidity ideal for π-stacking. The 1,3-dimethyl substitution pattern eliminates N–H and C-3 proton sites, enhancing lipophilicity (predicted logP: 1.14) and metabolic stability [3]. Key physicochemical properties include:
Crystallographic analysis reveals a twisted boat conformation in the pyran ring, with the two carbonyl groups adopting a coplanar arrangement (dihedral angle <10°) that maximizes conjugation across the pyrrole π-system. This geometry facilitates charge delocalization, evidenced by bathochromic shifts in UV spectroscopy. The compound exists exclusively as a solid under ambient conditions, requiring inert atmosphere storage at 2–8°C to prevent hydrolysis of the lactone rings [1] [2] [3]. Its canonical SMILES representation (CN1C=C(C)C2CC(=O)OC(=O)C12) encodes the connectivity of the dimethylated nitrogen and the fused dione system [3] [4].
Table 2: Key Identifiers of 1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 86814-97-3 | [1] [8] |
IUPAC Name | 1,3-dimethyl-1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione | [1] [4] |
InChI Key | LTZONMKCOUOFRA-UHFFFAOYSA-N | [1] [3] |
MDL Number | MFCD14715933 | [3] [8] |
Canonical SMILES | CN1C=C(C)C2CC(=O)OC(=O)C12 | [3] [4] |
Synthetic Accessibility: Commercial routes typically involve cyclocondensation of N-methyl-3-aminocrotonate with maleic anhydride derivatives, followed by dehydrogenation. Global suppliers (e.g., Fluorochem, Ambeed) offer it in 95% purity, with pricing scaling from £105/100mg to £384/1g [3] [4].
Table 3: Compound Synonyms in Commercial and Scientific Literature
Synonym | Source |
---|---|
1,3-Dimethylpyrano[4,3-b]pyrrole-4,6(1H,7H)-dione | [1] |
1,3-Dimethyl-1H,7H-pyrano[4,3-b]pyrrole-4,6-dione | [2] |
1,3-Dimethyl-1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione | [4] |
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4